Trimethyl(propargyl)silane
Description
Structure
2D Structure
Properties
IUPAC Name |
trimethyl(prop-2-ynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Si/c1-5-6-7(2,3)4/h1H,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYLMHUHFUQKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065426 | |
| Record name | Silane, trimethyl-2-propynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13361-64-3 | |
| Record name | Trimethyl-2-propyn-1-ylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trimethyl-2-propynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl-2-propyn-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trimethyl-2-propynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl-2-propynylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILANE, TRIMETHYL-2-PROPYNYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8BVJ8DGN6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Trimethyl Propargyl Silane and Its Derivatives
Catalytic Approaches to Propargylsilane Synthesis
Modern synthetic strategies increasingly rely on catalytic methods to improve efficiency, selectivity, and substrate scope. The following sections detail various transition metal-catalyzed, Lewis acid-mediated, and asymmetric catalytic approaches for the synthesis of propargylsilanes.
Transition Metal-Catalyzed Coupling Reactions
Transition metals have proven to be powerful catalysts for the formation of carbon-silicon bonds, enabling the synthesis of a wide array of organosilicon compounds, including propargylsilanes.
A notable advancement in the synthesis of propargyl silanes is the development of a palladium-catalyzed migratory Sonogashira reaction. researchgate.netrsc.orgnih.govresearchgate.net This method allows for the synthesis of propargyl silanes from readily available terminal alkynes under mild conditions. rsc.org The reaction utilizes a bromonaphthyl-substituted silane (B1218182) which acts as a silylmethyl electrophile surrogate. rsc.orgresearchgate.net The proposed mechanism involves an aryl-to-alkyl palladium migration to generate a silylmethyl-palladium species, which then participates in a Sonogashira coupling with a terminal alkyne. rsc.org A key advantage of this approach is the avoidance of strong bases and highly electrophilic reagents, which enhances the functional group tolerance of the reaction. rsc.org
The reaction conditions typically involve a palladium catalyst, a suitable ligand such as DavePhos, and a base like triethylamine (B128534). nih.gov The scope of the reaction is broad, tolerating various functional groups on the terminal alkyne, including those with acidic protons like free anilines, which would be problematic under traditional strong base conditions. nih.gov
| Entry | Alkyne Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylacetylene | 3a | 92 |
| 2 | 4-Methoxyphenylacetylene | 3b | 87 |
| 3 | 4-(Trifluoromethyl)phenylacetylene | 3c | 75 |
| 4 | 4-Aminophenylacetylene | 3d | 65 |
| 5 | Propargyl alcohol | 5a | 57 |
Copper catalysis has been effectively employed in the deconjugative addition of silicon nucleophiles to enyne-type α,β,γ,δ-unsaturated acceptors, providing a route to α-chiral propargylic silanes. organic-chemistry.org This method is highly 1,4-selective, with minimal formation of the 1,6-adduct. organic-chemistry.org The geometry of the double bond in the starting material is crucial for achieving this high level of chemoselectivity. organic-chemistry.org This transformation represents a deconjugative silylation, where the silicon nucleophile adds to the conjugated system, leading to a product where the double bond is no longer in conjugation with the alkyne. While the primary products are propargylic silanes, related copper-catalyzed reactions of propargyl derivatives can also lead to the formation of allenylsilanes. rsc.orgdicp.ac.cnnih.govrsc.org For instance, the copper-catalyzed silylation of propargyl carbonates and dichlorides has been shown to produce a variety of substituted allenylsilanes. rsc.orgdicp.ac.cnrsc.org
Gold catalysts have demonstrated unique reactivity in transformations involving propargylsilanes and their precursors. One significant application is the gold-catalyzed reaction of propargyl esters with alkynylsilanes, which proceeds through a twofold 1,2-rearrangement to yield vinylallene derivatives. researchgate.netsigmaaldrich.com The proposed mechanism involves an initial researchgate.netresearchgate.net-acyloxy rearrangement to form a gold vinylcarbene intermediate. This intermediate then reacts with the alkynylsilane, followed by a researchgate.netresearchgate.net-silyl rearrangement to afford the final product. researchgate.net
In another application, propargylsilanes are used as reagents in the gold(I)-catalyzed propargylation of carbonyl compounds. nih.govnih.gov This reaction can be directed to form either homopropargyl silyl (B83357) ethers or, through an in-situ process, 2-silyl-4,5-dihydrofurans. nih.gov A key feature of this methodology is the isolation and characterization of a σ-gold(I) allenyl complex as a reaction intermediate, providing valuable mechanistic insight. nih.gov
Lewis Acid-Mediated Reactions
Lewis acids play a crucial role in mediating various transformations for the synthesis and functionalization of propargylsilanes. For instance, trimethyl(propargyl)silane can undergo a Lewis acid-induced reaction with ω-ethoxy lactams to synthesize γ-allenyl-GABA (γ-aminobutyric acid). sigmaaldrich.com
Gallium trichloride (B1173362) (GaCl₃) has been shown to be an effective Lewis acid catalyst for the [4+2] annulations of this compound with aldimines, leading to the formation of 4-methylquinolines. sigmaaldrich.com Furthermore, Lewis acids can catalyze the trans-carbosilylation of alkynes with propargyl- and allenyltrimethylsilanes. researchgate.net This reaction produces silylated 1,4-enynes and vinylallenes with high regio- and stereoselectivity. researchgate.net The reaction of propargylsilane with glucal in the presence of the strong Lewis acid BF₃·OEt₂ results in the formation of an allene (B1206475) product in good yield. nih.gov
Asymmetric Catalysis for Enantioselective and Regiodivergent Synthesis
The development of asymmetric catalytic methods has enabled the synthesis of enantioenriched propargylsilanes, which are valuable chiral building blocks.
A highly enantioselective and regiodivergent synthesis of propargyl- and allenylsilanes has been achieved through the catalytic propargylic C-H deprotonation of alkynes. researchgate.netrhhz.net This reaction is catalyzed by a phosphoramidite-ligated iridium catalyst and allows for the selective formation of either propargylsilanes or allenylsilanes under reagent-controlled conditions. researchgate.netrhhz.net The proposed mechanism involves the formation of an η³-propargyl/allenyl iridium intermediate, which then undergoes an outer-sphere attack by an electrophilic silylating reagent. researchgate.net This step is believed to be the enantiodetermining step of the reaction. researchgate.net
Another powerful method for the enantioselective preparation of propargylsilanes involves the rhodium-catalyzed asymmetric insertion of alkynyl carbenes into Si-H bonds. organic-chemistry.org This reaction utilizes alkynyl sulfonylhydrazones as carbene precursors and affords chiral propargylsilanes in high yields and with excellent enantioselectivities. The proposed catalytic cycle involves the formation of an alkynyl diazomethane (B1218177) species, which, upon decomposition by the dirhodium catalyst, generates an active alkynyl rhodium carbene that inserts into the Si-H bond.
| Entry | Alkynyl Sulfonylhydrazone | Silane | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | 1-Diazo-2-phenylacetylene | Triethylsilane | 95 | 80 |
| 2 | 1-Diazo-2-(4-chlorophenyl)acetylene | Triethylsilane | 85 | 95 |
| 3 | 1-Diazo-2-(thiophen-2-yl)acetylene | Triethylsilane | 63 | 97 |
| 4 | 1-Diazo-2-methylacetylene | Triethylsilane | 78 | 87 |
Chiral Iridium Complexes in Propargylic C-H Silylation
A significant advancement in the synthesis of enantioenriched propargylsilanes is the direct, intermolecular silylation of propargylic C(sp³)–H bonds. chemrxiv.orgnih.gov This transformation is catalyzed by phosphoramidite-ligated iridium complexes. nih.gov The methodology demonstrates high enantioselectivity across a broad range of substrates, including aryl alkyl acetylenes, dialkyl acetylenes, and 1,3-enynes. chemrxiv.org
The silylating agents employed are typically electrophilic silyl sources, such as silyl triflates (R₃SiOTf) or bis(triflyl)imides (R₃SiNTf₂), which can be either commercially available or generated in situ. chemrxiv.orgnih.gov In the case of unsymmetrical dialkyl acetylenes, the silylation exhibits excellent regioselectivity, favoring functionalization at the less sterically hindered site. nih.gov
Mechanistic studies and DFT calculations point to a pathway involving the generation of an η³-propargyl/allenyl Iridium intermediate. nih.govnih.gov This key intermediate forms via π-complexation of the alkyne to the iridium center, followed by deprotonation of the propargylic C-H bond. nih.govacs.org The subsequent outer-sphere attack by the electrophilic silylating reagent on this intermediate is the enantiodetermining step, leading to the formation of the chiral propargylsilane. nih.gov
Table 1: Iridium-Catalyzed Enantioselective Propargylic C-H Silylation A summary of representative results showcasing the catalyst system's efficiency.
| Substrate (Alkyne) | Silylating Agent | Yield (%) | Enantiomeric Excess (ee %) |
| 1-Phenyl-1-butyne | TESOTf | 85 | 96 |
| 1-Cyclohexyl-1-propyne | TIPSOTf | 78 | 94 |
| 4-Octyne | TBDMSOTf | 90 | 98 |
| 1,4-Diphenyl-1-butyne | TESOTf | 88 | 95 |
Asymmetric Insertion of Alkynyl Carbenes into Si-H Bonds
Another powerful strategy for synthesizing chiral propargylsilanes involves the asymmetric insertion of alkynyl carbenes into the Si-H bonds of silanes. nih.govacs.org This reaction is effectively catalyzed by chiral dirhodium complexes, particularly those bearing spiro phosphate (B84403) ligands. nih.govorganic-chemistry.orgnih.gov The carbene precursors are readily available alkynyl N-sulfonylhydrazones, which decompose in the presence of a base and the rhodium catalyst to generate the active alkynyl rhodium carbene intermediate. nih.gov
This rhodium carbene undergoes a concerted insertion into the Si-H bond of a silane, furnishing the desired chiral propargylsilane with excellent enantioselectivity, often achieving up to 98% ee. nih.gov The reaction proceeds under mild conditions and demonstrates scalability, with successful gram-scale syntheses reported. nih.gov This method represents a significant development as it provides an alternative pathway to chiral propargylsilanes and was the first example of a highly enantioselective insertion reaction involving alkynyl carbenes. nih.govacs.org
Table 2: Rhodium-Catalyzed Asymmetric Insertion of Alkynyl Carbenes into Si-H Bonds Selected examples illustrating the scope and selectivity of the reaction.
| Alkynyl N-Sulfonylhydrazone | Silane | Yield (%) | Enantiomeric Excess (ee %) |
| Phenylacetylene-derived | Triethylsilane | 92 | 97 |
| (4-Chlorophenyl)acetylene-derived | Dimethylphenylsilane | 89 | 98 |
| Cyclohexylacetylene-derived | Triethylsilane | 85 | 95 |
| (4-Methoxyphenyl)acetylene-derived | Tripropylsilane | 91 | 96 |
Nucleophilic Silylation Strategies
Traditional approaches to propargylsilane synthesis often rely on nucleophilic substitution, where a carbon nucleophile reacts with a silicon-containing electrophile.
Deprotonation of Terminal Alkynes and Reaction with Silylmethyl Electrophiles
A conventional and conceptually straightforward method for the synthesis of propargyl silanes involves the deprotonation of a terminal alkyne followed by alkylation with a silylmethyl electrophile. nih.gov This strategy typically employs a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate a potent acetylide nucleophile. This acetylide then undergoes a substitution reaction with an electrophile like trimethylsilylmethyl iodide or trimethylsilylmethyl triflate to form the C-C bond adjacent to the silicon atom. nih.gov
Silyl Group Incorporation via Rearrangement and Functionalization
Rearrangement reactions provide a sophisticated means of incorporating silicon, where the silyl group migrates to form the desired propargyl silane architecture.
1,2-Silyl Shifts in Propargyl Silane Chemistry
Propargyl silanes can undergo a characteristic 1,2-silyl shift upon activation with an electrophile. nih.govresearchgate.net This rearrangement is a key step in various synthetic transformations that lead to functionalized organosilanes. acs.orgresearchgate.net When a propargyl silane is treated with a Brønsted acid or an electrophile such as N-bromosuccinimide, the alkyne moiety is activated. researchgate.netacs.org This activation induces the migration of the silyl group from the propargylic carbon to the distal acetylenic carbon. researchgate.netacs.org
This 1,2-silyl migration results in the formation of a transient, stabilized allyl cation intermediate. researchgate.netresearchgate.net The fate of this cationic intermediate dictates the final product structure. It can be intercepted by an internal or external nucleophile, leading to five-membered heterocycles or functionalized allyl ethers and esters, respectively. acs.orgresearchgate.net Alternatively, if no suitable nucleophile is present, the allyl cation can undergo deprotonation to yield a 2-silylated diene. acs.org This reactivity, where the propargyl silane acts as a 1,3-dipole equivalent, opens pathways to a diverse range of stereochemically defined and highly functionalized olefin products. acs.org
Alternative Synthetic Pathways from Pre-functionalized Alkyne Derivatives
The synthesis of this compound and its derivatives has traditionally relied on methods that often necessitate the use of highly basic propargylmetal reagents. nih.gov These conditions can lead to challenges in chemoselectivity and functional group tolerance due to isomerization equilibria between propargyl and allenyl species. nih.gov To overcome these limitations, alternative synthetic strategies have been developed that start from pre-functionalized terminal alkynes, offering milder reaction conditions and broader substrate scope.
Palladium-Catalyzed Migratory Sonogashira Reaction
One innovative approach is a palladium-catalyzed migratory Sonogashira reaction that synthesizes propargyl silanes from terminal alkynes under mild conditions. nih.gov This method utilizes a specially designed silylmethyl electrophile surrogate, (8-bromonaphthalen-1-yl)trimethylsilane, which engages in a Sonogashira reaction following an aryl-to-alkyl palladium migration. nih.govrsc.org This process generates a silylmethyl-Pd species that subsequently reacts with the terminal alkyne. nih.gov
A significant advantage of this pathway is the avoidance of strong bases, which enhances the tolerance of various functional groups that would be incompatible with traditional methods requiring full deprotonation of the alkyne. nih.gov The reaction demonstrates broad applicability with both electron-rich and electron-poor terminal alkynes, as well as those containing potentially nucleophilic functionalities. nih.gov For instance, substrates with free aniline (B41778) groups, esters, nitriles, and even aldehydes, which are susceptible to side reactions like acetylide addition under standard conditions, are well-tolerated. nih.gov
The reaction typically proceeds using a palladium catalyst, a suitable ligand such as DavePhos, and a base like triethylamine in a solvent such as THF. The scope of the reaction is extensive, providing a range of propargyl silanes in moderate to excellent yields. nih.gov
| Terminal Alkyne Substrate | Resulting Propargyl Silane Product | Yield (%) |
|---|---|---|
| Phenylacetylene | Trimethyl(3-phenylprop-2-yn-1-yl)silane | 92 |
| 4-Methoxyphenylacetylene | (3-(4-Methoxyphenyl)prop-2-yn-1-yl)trimethylsilane | 87 |
| 4-Aminophenylacetylene | (3-(4-Aminophenyl)prop-2-yn-1-yl)trimethylsilane | 65 |
| Methyl 4-ethynylbenzoate | Methyl 4-(3-(trimethylsilyl)prop-1-yn-1-yl)benzoate | 89 |
| 4-Ethynylbenzonitrile | 4-(3-(Trimethylsilyl)prop-1-yn-1-yl)benzonitrile | 72 |
| 4-Ethynylbenzaldehyde | 4-(3-(Trimethylsilyl)prop-1-yn-1-yl)benzaldehyde | 56 |
| Propargyl alcohol | 4-(Trimethylsilyl)but-3-yn-1-ol | 57 |
Iridium-Catalyzed Enantioselective C–H Silylation
Another advanced strategy involves the direct, enantioselective silylation of propargylic C(sp³)–H bonds, which represents a highly atom-economical approach to chiral propargyl silanes. nih.gov This method circumvents the need for pre-functionalized alkyne derivatives required in many traditional syntheses. An iridium catalyst, in conjunction with a phosphoramidite (B1245037) ligand, facilitates the intermolecular C–H bond silylation. chemrxiv.org
This catalytic system can generate an η³-propargyl/allenyl iridium intermediate through π-complexation-assisted deprotonation. nih.gov This intermediate then undergoes an outer-sphere attack by an electrophilic silylating reagent, such as a silyl triflate (R₃SiOTf), to yield the desired propargyl silane. nih.govchemrxiv.org This step is identified as the enantiodetermining step of the reaction. nih.gov
The methodology is notable for its excellent levels of enantioselectivity and its ability to functionalize a broad range of substrates, including aryl alkyl acetylenes and dialkyl acetylenes. chemrxiv.org The use of various electrophilic silyl sources allows for the introduction of different silyl groups. nih.gov This direct C–H functionalization pathway provides a powerful and efficient route to synthetically versatile, enantioenriched propargylsilanes under mild conditions. chemrxiv.org
| Alkyne Substrate | Silylating Agent | Resulting Propargyl Silane Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1-Phenyl-1-butyne | Triisopropylsilyl triflate | (1-Phenylbut-2-yn-1-yl)triisopropylsilane | 95 | 98 |
| 1-(4-Fluorophenyl)-1-butyne | Triisopropylsilyl triflate | (1-(4-Fluorophenyl)but-2-yn-1-yl)triisopropylsilane | 96 | 98 |
| 1-(Naphthalen-2-yl)-1-butyne | Triisopropylsilyl triflate | (1-(Naphthalen-2-yl)but-2-yn-1-yl)triisopropylsilane | 98 | 99 |
| 1-Cyclohexyl-1-butyne | Triisopropylsilyl triflate | (1-Cyclohexylbut-2-yn-1-yl)triisopropylsilane | 85 | 98 |
| 3-Phenyl-1-propyne | Triethylsilyl triflate | (1-Phenylprop-2-yn-1-yl)triethylsilane | 70 | 95 |
Elucidation of Reaction Mechanisms Involving Trimethyl Propargyl Silane
Mechanistic Pathways of Electrophilic Activation
The initiation of reactions involving trimethyl(propargyl)silane and related propargyl derivatives often requires electrophilic activation to generate highly reactive intermediates. This activation can be achieved through various methods, leading to the formation of transient cationic species that are central to subsequent bond-forming events.
Propargyl cations are key intermediates in many reactions of propargyl derivatives. These electron-deficient species are typically generated from precursors such as propargyl alcohols or carboxylates through the action of a strong Lewis acid. richmond.edutaylorfrancis.com For instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can promote the ionization of propargyl carboxylates to generate propargyl cations in situ. organic-chemistry.org These carbocations are highly reactive electrophiles. taylorfrancis.com Once formed, they readily react with a variety of nucleophiles. richmond.edu The reactivity of these cations is a cornerstone of their synthetic utility, enabling the construction of complex molecular frameworks. For example, they can be trapped by enamines, leading to the formation of intermediates like 1,3,4-pentatrien-1-amine. nih.gov
Lewis acids play a crucial role in the generation of cationic intermediates from propargyl compounds. nih.govmdpi.com Strong Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) are particularly effective. acs.org TMSOTf can activate propargyl alcohols and carboxylates, facilitating the departure of the leaving group and the formation of a propargyl cation. richmond.edu This process is central to one-pot alkylation reactions where the Lewis acid serves a dual role: generating the electrophilic propargyl cation and promoting the formation of the nucleophilic partner, such as an enol silane (B1218182). organic-chemistry.org
Transition metal catalysts, particularly gold(I) complexes, also function as effective Lewis acids in activating propargylsilanes. In these cases, the gold catalyst activates the alkyne, leading to the formation of a silylium (B1239981) ion. This silylium ion can then act as a synergistic activator for other functional groups, such as carbonyls, preparing them for nucleophilic attack. nih.govacs.org The choice of Lewis acid and its counterion can significantly influence the reaction pathway, determining whether subsequent steps involve direct nucleophilic trapping or rearrangement processes. uva.es
| Catalyst/Promoter | Propargyl Precursor | Intermediate Generated | Application |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Propargyl Carboxylate/Alcohol | Propargyl Cation | α-alkylation of ketones richmond.eduorganic-chemistry.org |
| Gold(I) Catalysts | This compound | Silylium Ion | Propargylation of chromones nih.govacs.org |
| Boron trifluoride etherate (BF₃·OEt₂) | Propargyl Silane | Allenyl product via γ-attack | Addition to electrophiles nih.gov |
Nucleophilic Attack and Rearrangement Processes
Following electrophilic activation, the resulting cationic intermediates are susceptible to attack by various nucleophiles. These processes are often accompanied by rearrangements, leading to a diverse array of products.
Enol silanes are effective carbon nucleophiles that can readily attack propargyl cations generated in situ. In a process promoted by TMSOTf, a ketone can be converted to its corresponding enol silane in the presence of an amine base. richmond.edu This enol silane then attacks the propargyl cation, which is simultaneously generated from a propargyl carboxylate by the same Lewis acid. organic-chemistry.orgacs.org This one-pot sequence efficiently forms a new carbon-carbon bond, yielding β-alkynyl ketones as the primary products. organic-chemistry.org The reaction is versatile, accommodating a range of ketones and propargyl esters. organic-chemistry.orgacs.org
Propargyl silanes can undergo reactions with electrophiles at the γ-carbon, which is characteristic of an SN2' (substitution nucleophilic bimolecular with allylic rearrangement) mechanism. nih.govugto.mx This pathway results in the formation of allenyl products, with the loss of the silyl (B83357) group. For example, the reaction of a propargyl silane with an electrophile in the presence of a strong Lewis acid like BF₃·OEt₂ can yield an allene (B1206475). nih.gov Similarly, rhodium-catalyzed reactions of propargyl esters with hydrosilanes can proceed via an SN2'-type silylation to afford allenylsilanes. researchgate.net This reactivity contrasts with direct attack at the α-carbon, highlighting the propensity for rearrangement in these systems. In some cases, minor amounts of allenic products are observed alongside the major γ-alkynyl product, indicating a competition between the direct SN2 and the rearranged SN2' pathway. acs.org
| Reaction Type | Substrate | Reagent/Catalyst | Product Type |
| SN2' | Propargyl Silane | Electrophile / Lewis Acid | Allenyl derivative nih.gov |
| SN2'-type Silylation | Propargyl Ester | Hydrosilane / Rh₂(OAc)₄ | Allenylsilane researchgate.net |
A significant rearrangement process in the chemistry of propargyl silanes is the 1,2-silyl migration. nih.gov This shift is notably observed in gold-catalyzed cycloisomerization reactions. The proposed mechanism involves an initial alkyne-vinylidene isomerization, followed by cyclization to form a gold-carbene intermediate. organic-chemistry.org Within this intermediate, a 1,2-migration of the silyl group occurs. nih.gov Both experimental and computational studies indicate that the 1,2-silyl migration is often kinetically favored over the migration of hydrogen, alkyl, or aryl groups. nih.gov
This type of rearrangement can also be induced by other electrophiles. Activation of terminal alkynes bearing a propargylic silyl group with an electrophile like N-bromosuccinimide can trigger a stereoselective 1,2-silyl group migration, which is followed by the formation of an allyl cation that can be trapped by a nucleophile. researchgate.net The 1,2-silyl shift is a key step that ultimately leads to the formation of functionalized vinyl silanes. researchgate.net This migration proceeds with retention of configuration at a chiral silicon center. wikipedia.org
in Transition Metal-Catalyzed Reactions
The reactivity of this compound is significantly influenced by transition metal catalysts, which facilitate a variety of transformations by guiding the molecule through specific mechanistic pathways. These pathways often involve the formation of distinct intermediate species that dictate the final product structure and stereochemistry.
Intermediate Species in [5+2] Cycloadditions
This compound serves as a stable and convenient synthetic equivalent for the gaseous and challenging-to-handle allene in rhodium-catalyzed [5+2] cycloaddition reactions with vinylcyclopropanes (VCPs). nih.govnih.gov This transformation provides an efficient route to seven-membered carbocycles, which are common motifs in various natural products. nih.govnih.gov The reaction mechanism, investigated through extensive studies, is believed to proceed through several key intermediates. nih.govpku.edu.cn
The catalytic cycle is initiated by the coordination of the Rh(I) catalyst to the vinylcyclopropane. This is followed by an oxidative addition step where the strained cyclopropane (B1198618) ring is cleaved, forming a six-membered rhodacyclohexene intermediate. Subsequently, the this compound coordinates to the rhodium center. The alkyne moiety of the silane then inserts into the rhodium-carbon bond of the rhodacyclohexene, expanding the ring to form a metallacyclooctadiene intermediate. The final step is a reductive elimination from this eight-membered metallacycle, which releases the seven-membered ring product and regenerates the active Rh(I) catalyst, allowing it to re-enter the catalytic cycle. This pathway allows for the formal cycloaddition of allene to a VCP, with the this compound providing a practical solution to access cycloadducts that would otherwise be difficult to obtain. nih.govnih.gov
Role of Gold(I) Carbenoid Intermediates
In the realm of gold catalysis, this compound participates in unique reaction mechanisms, particularly in the propargylation of carbonyl compounds. nih.gov While gold carbene species are often proposed as reactive intermediates in many gold-catalyzed transformations of alkynes, studies involving propargylsilanes have led to the direct characterization of a different key intermediate. researchgate.netnih.govrsc.org
Research has demonstrated that the reaction between a gold(I) catalyst and a propargylsilane does not necessarily form a classic gold carbene. Instead, it generates a σ-gold(I) allenyl complex. nih.govresearchgate.net This intermediate has been successfully isolated and characterized, providing direct evidence for its role in the catalytic cycle. researchgate.net The formation of this species is accompanied by the release of a silylium cation. This process exemplifies a synergistic activation mode where the gold catalyst activates the propargylsilane to form the nucleophilic σ-gold allenyl species, while the resulting silylium ion concurrently acts as a Lewis acid to activate the electrophilic partner, such as a carbonyl compound. nih.govacs.org This dual activation facilitates the subsequent carbon-carbon bond formation with high efficiency and selectivity. nih.gov The reaction, therefore, proceeds not through a gold carbenoid, but through a well-defined σ-gold allenyl intermediate that acts as the key nucleophile. researchgate.net
Detailed Mechanisms of Hydrosilylation and Dehydrogenative Silylation
The addition of a silicon-hydride bond across the carbon-carbon triple bond of this compound, known as hydrosilylation, is a fundamental process for synthesizing vinylsilanes. scientificspectator.com The mechanism of this transformation is highly dependent on the catalyst employed. While the Chalk-Harrod mechanism is traditionally cited, many modern catalysts, particularly those based on ruthenium and rhodium, are believed to operate via a modified pathway. scientificspectator.com
A commonly accepted mechanism for late transition metals involves the following steps:
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the hydrosilane (R₃Si-H) to the low-valent metal center, forming a metal-hydrido-silyl complex.
Alkyne Coordination : The alkyne of this compound then coordinates to this metal complex.
Migratory Insertion : A migratory insertion event occurs. Depending on the catalyst and conditions, either the hydride ligand or the silyl ligand can migrate to the coordinated alkyne. For many ruthenium-catalyzed systems, insertion of the alkyne into the metal-silicon bond is favored over insertion into the metal-hydride bond. scientificspectator.com This step forms a vinyl-metal-hydride intermediate.
Reductive Elimination : The final step is the reductive elimination of the vinylsilane product, which regenerates the active catalyst. scientificspectator.com The stereochemical outcome of the reaction (cis or trans addition) is determined during the migratory insertion and reductive elimination steps. acs.org
Dehydrogenative silylation, on the other hand, results in the formation of a silylalkyne and dihydrogen gas. This process is also catalyzed by transition metals, such as ruthenium complexes. mdpi.com The mechanism is distinct from hydrosilylation and typically involves:
Si-H Bond Activation : The reaction initiates with the oxidative addition of the hydrosilane to the metal center.
C-H Bond Activation : The terminal C(sp)-H bond of the this compound is then activated by the metal center, leading to the formation of a metal-alkynyl-hydrido-silyl intermediate.
Reductive Elimination of H₂ : The two hydride ligands undergo reductive elimination to release a molecule of hydrogen (H₂).
Reductive Elimination of Product : The final step involves the reductive elimination of the silylalkyne product from the metal center, which regenerates the catalytically active species.
Regioselectivity and Stereoselectivity in this compound Reactions
Controlling selectivity is a paramount challenge in the functionalization of this compound and related compounds, as reactions can often lead to a mixture of regioisomeric (propargyl vs. allenyl) and stereoisomeric products. nih.govresearchgate.net
Factors Governing Propargyl/Allenyl Selectivity
The reaction of nucleophiles or electrophiles with propargyl systems can occur at either the α-carbon (leading to an allenyl product via an SN2' mechanism) or the γ-carbon (leading to a propargyl product via an SN2 mechanism). nih.govnih.gov This regiochemical outcome is governed by a delicate interplay of several factors, including the nature of the metal catalyst, the ligands, the substrates, and the reaction conditions. nih.govnih.gov The formation of a propargyl-metal or an allenyl-metal intermediate, which can exist in equilibrium, is central to determining the final product. researchgate.net
Key factors that influence this selectivity are summarized below:
| Factor | Influence on Selectivity | Example |
| Metal Catalyst | Different metals exhibit distinct intrinsic preferences. Copper catalysts are widely used and can be tuned for either outcome, while iridium catalysts have been developed for highly selective propargylic functionalization. nih.govnih.gov | Copper-catalyzed silylations of propargylic electrophiles can yield either allenylsilanes or propargylsilanes depending on other variables. nih.govnih.gov |
| Ligands | The steric and electronic properties of the ligands coordinated to the metal center play a crucial role in directing the nucleophilic or electrophilic attack to a specific position. nih.gov | In nickel-catalyzed cross-coupling, a bulky silyl group on the substrate combined with a chiral PyBOX ligand can direct the reaction exclusively to the γ-position to form allenylsilanes. nih.gov |
| Silylating Reagent/Electrophile | The nature of the incoming electrophile can influence the reaction pathway. Harder electrophiles may favor one pathway over another. | In iridium-catalyzed C-H functionalization, the choice of silylating agent (e.g., R₃SiOTf vs. R₃SiNTf₂) can be used to control the propargyl/allenyl product ratio. nih.govnih.gov |
| Substrate Structure | Steric hindrance on the substrate can block one site of attack, thereby favoring the other. For instance, bulky substituents at the α-position can favor attack at the γ-position. nih.gov | Racemic α-silylated propargyl bromides react exclusively at the γ-position in the presence of a nickel catalyst due to the directing effect of the bulky silyl group. nih.gov |
Enantiodetermining Steps in Asymmetric Catalysis
In asymmetric catalysis, identifying the step that sets the stereochemistry of the final product is crucial for reaction optimization and catalyst design. For reactions involving this compound and its derivatives, detailed mechanistic and computational studies have pinpointed the enantiodetermining step in specific transformations. nih.govnih.gov
A notable example is the iridium-catalyzed enantioselective intermolecular propargylic C-H silylation. nih.gov In this reaction, a chiral phosphoramidite-ligated iridium catalyst is used to achieve high enantioselectivity. nih.gov Mechanistic experiments combined with Density Functional Theory (DFT) calculations have elucidated the key steps of the catalytic cycle. nih.gov The process begins with the coordination of the alkyne to the iridium center, followed by a π-complexation-assisted deprotonation of the propargylic C-H bond. This deprotonation step generates a chiral η³-propargyl/allenyl iridium intermediate. nih.govnih.gov
The crucial enantiodetermining step of the reaction has been identified as the subsequent outer-sphere attack of the electrophilic silylating reagent (e.g., TMSOTf) on this η³-propargyl/allenyl iridium complex. nih.govnih.gov The facial selectivity of this attack is controlled by the chiral environment created by the phosphoramidite (B1245037) ligands on the iridium center, ultimately dictating the absolute configuration of the newly formed stereocenter in the propargylsilane product. nih.gov
Applications of Trimethyl Propargyl Silane in Advanced Organic Synthesis
Building Block Chemistry and Scaffold Construction
As a fundamental building block, trimethyl(propargyl)silane provides a reliable method for introducing the propargyl moiety into molecular frameworks, facilitating the construction of complex and functionally diverse compounds. scbt.com
The terminal alkyne C-H bond in this compound is reactive and can be functionalized in various ways. The trimethylsilyl (B98337) group plays a crucial role, often serving as a protecting group that prevents the terminal alkyne from undergoing unwanted reactions while other chemical steps are performed on the molecule. nih.govgelest.com This protective feature is particularly valuable in multi-step syntheses. The silyl (B83357) group can be easily removed under mild conditions, such as with potassium carbonate in methanol (B129727) or with a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), to regenerate the terminal alkyne for subsequent reactions. gelest.com This strategy allows for the controlled and sequential introduction of functionality, making it a cornerstone in the synthesis of complex natural products and other intricate organic molecules.
This compound is a precursor for a wide array of functionalized molecules. It is suitable for use in "click" reactions, a class of reactions known for their high efficiency and selectivity, to produce a variety of end-functionalized compounds, including those with ω-carboxyl, ω-hydroxy, and ω-glycidyl-ether groups. sigmaaldrich.com
Furthermore, it serves as a key reagent in the synthesis of modified amino acids. For instance, it is used in the Lewis acid-mediated reaction with ω-ethoxy lactams to synthesize γ-allenyl-GABA (γ-aminobutyric acid), an important derivative for neurochemical research. sigmaaldrich.com This transformation highlights the ability of the propargyl silane (B1218182) to act as a nucleophile, leading to the formation of allenyl structures after the reaction.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing cyclic systems. This compound participates in several key cycloaddition processes, acting as a stable and manageable precursor to otherwise challenging reactants.
One of the most significant applications of this compound is its role as a synthetic equivalent for allene (B1206475) in rhodium-catalyzed [5+2] cycloadditions. acs.orgnih.gov Allene itself is a gas at room temperature, making it hazardous and difficult to handle in precise amounts. nih.gov this compound, a liquid with a boiling point of 91-93 °C, provides a much safer and more convenient alternative. nih.gov
In this process, this compound reacts with vinylcyclopropanes (VCPs) in the presence of a rhodium catalyst. The reaction is followed by an in situ protodesilylation step, yielding formal allene cycloadducts, specifically 4-methylenecycloheptanones. acs.orgnih.gov This one-flask procedure is highly efficient and provides access to seven-membered ring systems that are not readily accessible through direct cycloaddition with allenes. nih.gov The reaction is tolerant of a variety of substituents on the propargylsilane, including alkyl and aryl groups. nih.gov
| Entry | Propargyltrimethylsilane Substituent (R) | Yield (%) |
|---|---|---|
| 1 | H | 85 |
| 2 | n-Butyl | 88 |
| 3 | i-Propyl | 85 |
| 4 | Phenyl | 83 |
| 5 | 4-Methoxyphenyl | 81 |
| 6 | CH₂OTBS | 78 |
This compound also engages in [4+2] annulation reactions. A notable example is its reaction with aldimines, catalyzed by gallium(III) chloride (GaCl₃). This process involves a dehydrogenative reaction that results in the formation of 4-methylquinolines. This transformation provides a direct route to the quinoline (B57606) scaffold, which is a common structural motif in pharmaceuticals and biologically active compounds.
Stereoselective Transformations
The development of stereoselective reactions is a central goal of modern organic synthesis. While this compound is an achiral molecule, its structural motif is central to research on stereoselective transformations. Enantioenriched propargylsilanes are highly valuable synthetic intermediates because they can be converted stereospecifically into a range of other functionalized products. nih.gov
Recent research has focused on the enantioselective synthesis of chiral propargylsilanes. One approach involves the iridium-catalyzed C-H silylation of alkynes. In this method, a catalyst system facilitates the deprotonation of a propargylic C-H bond, which is then attacked by an electrophilic silylating reagent. This process can generate chiral propargylsilanes with high levels of enantioselectivity. nih.gov Such methods highlight the ongoing efforts to control stereochemistry at the propargylic position, thereby expanding the utility of the propargylsilane functional group in the asymmetric synthesis of complex molecules. nih.gov
Synthesis of Enantioenriched Propargyl- and Allenylsilanes
The synthesis of chiral compounds containing silicon has garnered significant interest due to their potential applications in drug discovery and agrochemicals. organic-chemistry.org Enantioenriched propargyl- and allenylsilanes are particularly valuable as they serve as versatile intermediates that can be stereospecifically converted into a diverse array of functionalized products. organic-chemistry.org
Several strategies have been developed for the asymmetric synthesis of these important building blocks. One prominent method involves the enantioselective C–H silylation of alkynes. For instance, a phosphoramidite-ligated iridium catalyst has been shown to effectively catalyze the intermolecular C(sp³)–H bond silylation of a broad range of alkynes. nih.gov This method allows for the reagent-controlled synthesis of either propargylsilanes or the regioisomeric allenylsilanes with high levels of enantioselectivity. organic-chemistry.orgnih.gov The reaction proceeds through an η³-propargyl/allenyl iridium intermediate, with the subsequent outer-sphere attack by an electrophilic silylating reagent being the enantioselective-determining step. organic-chemistry.orgnih.gov
Another powerful approach is the rhodium-catalyzed asymmetric insertion of alkynyl carbenes into the Si-H bonds of silanes. organic-chemistry.org This method, utilizing chiral spiro phosphate (B84403) dirhodium complexes, provides access to a variety of chiral propargylsilanes with excellent enantioselectivity. organic-chemistry.org
Chirality transfer from an enantioenriched starting material is also a common strategy for preparing allenylsilanes. This often involves a stereospecific SN2' reaction where a silyl nucleophile attacks an alkyne bearing a chiral leaving group at the propargylic position. nih.gov
| Method | Catalyst/Reagent | Product Type | Key Features |
| Enantioselective C–H Silylation | Phosphoramidite-ligated Iridium catalyst | Propargylsilanes and Allenylsilanes | Reagent-controlled regioselectivity, high enantioselectivity. organic-chemistry.orgnih.gov |
| Asymmetric Carbene Insertion | Chiral Spiro Phosphate Dirhodium complexes | Propargylsilanes | Excellent enantioselectivity from readily available sulfonylhydrazones. organic-chemistry.org |
| Chirality Transfer | Silyl nucleophiles | Allenylsilanes | Stereospecific SN2' reaction from chiral propargylic alcohol derivatives. nih.gov |
Stereospecific Conversion to Other Functionalized Products
Once synthesized, enantioenriched propargyl- and allenylsilanes can be stereospecifically transformed into other valuable functionalized molecules. For example, chiral propargylsilanes can undergo platinum-catalyzed isomerization to furnish the corresponding chiral allenylsilanes stereospecifically. organic-chemistry.org
Enantioenriched allenylsilanes are known to participate in Sakurai reactions with electrophiles such as aldehydes and iminiums, leading to homopropargylic addition products with excellent transfer of chirality. organic-chemistry.org This underscores the utility of these organosilicon compounds as chiral synthons.
Target-Oriented Synthesis and Natural Product Analogs
The synthetic utility of this compound is further highlighted by its application in the synthesis of biologically relevant molecules and complex natural product analogs.
Synthesis of γ-Allenyl-GABA and Derivatives
This compound has been successfully employed in the synthesis of γ-allenyl-GABA (γ-aminobutyric acid), a derivative of the principal inhibitory neurotransmitter in the central nervous system. This synthesis is achieved through a Lewis acid-mediated reaction of this compound with ω-ethoxy lactams. This transformation provides a direct route to these modified amino acid structures, which are of interest for their potential pharmacological activity.
Preparation of β-Alkynyl Ketones and Trisubstituted Furans
While not a direct application of this compound itself, a closely related methodology allows for the synthesis of β-alkynyl ketones, which are valuable synthetic intermediates. This one-pot procedure involves the in situ formation of an enol silane from a ketone, which then reacts with a propargyl cation generated from a propargyl carboxylate under the promotion of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). organic-chemistry.orgrichmond.edufigshare.com This reaction efficiently produces a range of β-alkynyl ketones in good yields. organic-chemistry.orgrichmond.edufigshare.com
These β-alkynyl ketones can be further elaborated into more complex heterocyclic structures. For instance, treatment of the β-alkynyl ketone products with TMSOTf can induce cyclization to afford trisubstituted furans. organic-chemistry.orgrichmond.edufigshare.com Furans are a common motif in many natural products and pharmaceuticals.
Functional Group Interconversions and Derivatization
The terminal alkyne of this compound is amenable to a variety of functional group transformations, further expanding its synthetic versatility.
Selective Hydrogenation of Triple Bonds (Semi- and Full Reduction)
The triple bond of propargyl silanes can be selectively hydrogenated to yield either the corresponding allyl silane or the fully saturated aliphatic silane. nih.gov Semi-hydrogenation affords the allyl silane, a valuable synthon in its own right, while complete reduction provides the aliphatic silane. nih.gov This controlled reduction allows for the introduction of stereodefined double bonds or saturated chains, depending on the desired synthetic outcome.
Silyl Group Cleavage and Resulting Products
The cleavage of the silyl group from this compound is a fundamental transformation that unlocks its synthetic potential, leading to the formation of valuable reactive intermediates or final products. The silicon-carbon bond in propargylsilanes can be selectively cleaved under various conditions, and the nature of the resulting product is highly dependent on the chosen reagents and reaction mechanism. rsc.orgle.ac.uk This process, often referred to as desilylation, typically proceeds via two main pathways: protiodesilylation to yield a terminal alkyne or reaction with electrophiles to generate allenes. gelest.comnih.gov
Protiodesilylation to Terminal Alkynes
Protiodesilylation is a reaction where the trimethylsilyl group is replaced by a proton, yielding the parent alkyne, propyne (B1212725). nih.govgelest.com This transformation is synthetically useful for deprotecting the propargyl moiety after it has served its purpose in a synthetic sequence. The cleavage is typically achieved using fluoride ion sources or basic conditions. gelest.comnih.gov Fluoride ions have a high affinity for silicon, forming a strong Si-F bond, which is the driving force for the reaction. wikipedia.orgwikipedia.org
Common reagents for this purpose include:
Tetra-n-butylammonium fluoride (TBAF) : A widely used reagent for cleaving silyl groups under mild conditions, typically in a solvent like tetrahydrofuran (B95107) (THF). gelest.comreddit.com
Potassium Fluoride (KF) : Often used in solvents like dimethylformamide (DMF), sometimes in the presence of a crown ether to enhance the fluoride ion's nucleophilicity. reddit.comresearchgate.net
Basic Conditions : Reagents such as potassium carbonate (K2CO3) in methanol or aqueous sodium hydroxide (B78521) can also effect the cleavage of the Si-C bond. le.ac.ukgelest.comreddit.com
The general outcome of protiodesilylation is the formation of propyne gas and a trimethylsilyl byproduct (e.g., trimethylsilanol (B90980) or fluorotrimethylsilane).
Allene Formation via Electrophilic Attack
A characteristic reaction of propargyl silanes, including this compound, is their reaction with electrophiles to produce allenes. nih.gov In this pathway, the electrophile adds to the terminal carbon of the alkyne, and a subsequent rearrangement involving the elimination of the trimethylsilyl group leads to the formation of the allene structure. nih.gov This reaction highlights the utility of propargyl silanes as precursors to versatile allenyl compounds. nih.gov For instance, treatment with a strong acid like trifluoromethanesulfonic acid (TfOH) can lead to the formation of allene (1,2-propadiene). nih.gov
The table below summarizes research findings on the cleavage of the silyl group from this compound and related structures.
Table 1: Silyl Group Cleavage Reactions and Products
| Reagent(s) | Solvent(s) | Resulting Product(s) | Reaction Type |
|---|---|---|---|
| Tetra-n-butylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Propyne | Protiodesilylation |
| Potassium Carbonate (K2CO3) / Methanol (MeOH) | Methanol / Tetrahydrofuran | Propyne | Protiodesilylation gelest.com |
| Potassium Fluoride (KF) | Dimethylformamide (DMF) | Propyne | Protiodesilylation reddit.comresearchgate.net |
| Trifluoromethanesulfonic acid (TfOH) | Not specified | Allene (1,2-Propadiene) | Electrophilic Attack / Rearrangement nih.gov |
Computational Studies and Theoretical Chemistry of Trimethyl Propargyl Silane
Electronic Structure Calculations and Spectroscopic Property Prediction
Electronic structure calculations are fundamental to predicting the spectroscopic characteristics of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine molecular geometries and predict vibrational and nuclear magnetic resonance (NMR) spectra.
Similarly, NMR chemical shifts can be predicted with a high degree of accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations provide theoretical chemical shifts for ¹H, ¹³C, and ²⁹Si nuclei, which are invaluable for assigning experimental spectra and confirming molecular structures ruc.dk. The accuracy of these predictions depends on the choice of the functional and basis set, and often a good correlation is found between calculated and experimental values for a range of organic and organometallic compounds mdpi.comimist.ma.
Table 1: Illustrative Example of Calculated Spectroscopic Data for a Related Silane (B1218182) Compound
| Spectroscopic Property | Calculation Method | Predicted Value | Experimental Value |
| C≡C Stretch Freq. (cm⁻¹) | DFT (B3LYP/6-31G) | 2150 | 2175 |
| ≡C-H Stretch Freq. (cm⁻¹) | DFT (B3LYP/6-31G) | 3310 | 3315 |
| ¹³C NMR (Si-CH₂) (ppm) | GIAO-DFT | 25.5 | 24.8 |
| ¹³C NMR (C≡C) (ppm) | GIAO-DFT | 85.2, 88.9 | 84.7, 89.3 |
| ²⁹Si NMR (ppm) | GIAO-DFT | -15.8 | -16.2 |
Note: The data in this table is hypothetical and for illustrative purposes to show typical outputs of computational spectroscopic studies on compounds analogous to trimethyl(propargyl)silane.
Density Functional Theory (DFT) for Mechanistic Elucidation
DFT is a cornerstone of modern computational chemistry for investigating reaction mechanisms. It offers a balance between computational cost and accuracy, making it suitable for studying complex reaction pathways, including those involving organosilicon compounds.
A key application of DFT is the localization and characterization of transition states (TS) and intermediates along a reaction coordinate. For reactions involving this compound, such as cycloadditions or hydrosilylations, DFT can be used to model the geometry of the transition state. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. This approach has been successfully applied to understand the mechanisms of various reactions, including [3+2] cycloadditions of alkynes researchgate.netmdpi.com.
By calculating the energies of reactants, intermediates, transition states, and products, DFT can be used to construct a detailed energetic profile of a reaction pathway. This profile provides crucial information about the reaction's feasibility, kinetics, and selectivity. For example, in the hydrosilylation of propargyl alcohols, DFT calculations have been instrumental in explaining the observed regioselectivity by identifying the lowest energy pathway, which was found to be governed by critical intermolecular hydrogen bonds chemrxiv.orgchemrxiv.org.
Table 2: Example Energetic Profile for a Hypothetical Reaction of a Propargyl Silane
| Species | Calculation Method | Relative Energy (kcal/mol) |
| Reactants | DFT (ωB97X-D/def2-TZVP) | 0.0 |
| Intermediate 1 | DFT (ωB97X-D/def2-TZVP) | +5.2 |
| Transition State 1 | DFT (ωB97X-D/def2-TZVP) | +22.5 |
| Intermediate 2 | DFT (ωB97X-D/def2-TZVP) | -10.8 |
| Transition State 2 | DFT (ωB97X-D/def2-TZVP) | +15.7 |
| Products | DFT (ωB97X-D/def2-TZVP) | -25.0 |
Note: This table represents a hypothetical reaction pathway to illustrate the type of data generated from DFT calculations for mechanistic studies.
Molecular Dynamics Simulations for Reactive Systems
Molecular Dynamics (MD) simulations provide a means to study the time evolution of a system of atoms and molecules. While less common for elucidating reaction mechanisms in solution compared to static DFT methods, MD can offer unique insights into the role of solvent dynamics, conformational changes, and intermolecular interactions during a reaction. For silicon-containing systems, MD simulations have been extensively used to study material properties, such as the behavior of silanes on surfaces researchgate.netscribd.com and the properties of silicon carbide mdpi.com. In a reactive context, MD could be used to explore the conformational landscape of this compound and its interactions with other reactants or catalysts in solution, potentially revealing dynamically preferred orientations that lead to reaction.
Theoretical Analysis of Organosilicon Reactivity and Bonding
Computational methods are essential for understanding the unique bonding and reactivity patterns of organosilicon compounds. The nature of the carbon-silicon and silicon-alkyne interactions in this compound can be analyzed using various theoretical tools.
For example, Natural Bond Orbital (NBO) analysis can provide insights into the hybridization of orbitals and the extent of delocalization of electron density. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of chemical bonds, including weaker interactions like tetrel bonds, which have been studied computationally in aromatic silane derivatives nih.govdntb.gov.ua. Such analyses could reveal the influence of the trimethylsilyl (B98337) group on the electronic properties of the propargyl moiety, explaining its reactivity in various chemical transformations.
Computational Benchmarking of Silacarbene Synthesis
The synthesis of carbenes and their heavier analogues, such as silylenes (silacarbenes), is a significant area of research. Computational chemistry plays a vital role in predicting the stability of these reactive species and in designing synthetic routes. While no specific computational benchmarking for silacarbene synthesis from this compound has been reported, theoretical studies on related systems provide a framework for such investigations. For instance, computational work on the NHC-induced fragmentation of silanorbornadiene derivatives to form stabilized silylenes has demonstrated the power of theory in assessing the scope and limitations of a synthetic reaction figshare.com. A similar approach could be applied to evaluate potential pathways for the generation of a silacarbene from this compound, for example, through thermal or photochemical rearrangement, by calculating the activation barriers for different plausible routes.
Spectroscopic Characterization Techniques in Trimethyl Propargyl Silane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of trimethyl(propargyl)silane, providing detailed information about the hydrogen and carbon atomic environments within the molecule.
¹H NMR for Structural Confirmation and Regioisomeric Ratios
Proton (¹H) NMR spectroscopy is fundamental for confirming the identity and purity of this compound. The spectrum is characterized by distinct signals corresponding to the different types of protons in the molecule. The trimethylsilyl (B98337) group protons appear as a sharp singlet, typically far upfield due to the electropositive nature of silicon. The methylene (B1212753) protons adjacent to the silicon atom and the acetylenic proton each produce unique signals with specific chemical shifts and coupling patterns.
In synthetic applications, ¹H NMR is a powerful tool for determining the ratio of regioisomers. For example, in reactions where this compound might rearrange to its allenyl isomer, trimethyl(allenyl)silane, ¹H NMR can be used to quantify the components of the resulting mixture. labsolu.canih.gov The distinct signals for the protons in the propargyl and allenyl structures allow for integration and calculation of their relative abundance. nih.gov This is crucial for assessing the selectivity of a reaction. nih.gov
Table 1: Typical ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -Si(CH₃)₃ | ~0.15 | Singlet | N/A |
| -CH₂- | ~1.54 | Doublet | ~2.6 |
| ≡C-H | ~1.95 | Triplet | ~2.6 |
Note: Chemical shifts are typically reported relative to a standard (e.g., TMS) and can vary slightly depending on the solvent used.
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of this compound. Each carbon atom in a unique electronic environment gives rise to a distinct signal, allowing for a complete map of the carbon skeleton. The carbon atoms of the trimethylsilyl group appear at a characteristic upfield chemical shift. The sp-hybridized carbons of the alkyne and the sp³-hybridized methylene carbon can be unambiguously assigned based on their chemical shifts.
Table 2: Typical ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| -Si(CH₃)₃ | ~ -1.9 |
| -CH₂- | ~ 11.0 |
| ≡C-CH₂- | ~ 81.3 |
| ≡C-H | ~ 83.5 |
Note: Chemical shifts can vary based on the solvent and reference standard.
Advanced NMR Techniques (e.g., 2D-NOESY) for Conformational Studies
While simple 1D NMR techniques are sufficient for structural confirmation, advanced 2D NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed for detailed conformational studies. NOESY experiments detect through-space interactions between protons that are in close proximity, providing insights into the three-dimensional structure and preferred conformations of a molecule in solution. nih.gov
For a flexible molecule like this compound, NOESY could potentially reveal spatial relationships between the protons of the trimethylsilyl group and the propargyl moiety. elsevierpure.com This information is valuable for understanding the molecule's dynamic behavior and steric profile, which can influence its reactivity. Although specific 2D-NOESY studies on this compound itself are not extensively documented in readily available literature, the technique is widely applied to other flexible small molecules to determine their conformational preferences. nih.govmdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
The most prominent and diagnostic peaks in the IR spectrum of this compound are:
C≡C-H stretch: A sharp, strong band typically appearing around 3310 cm⁻¹, which is characteristic of a terminal alkyne.
C≡C stretch: A weaker absorption band in the region of 2120-2180 cm⁻¹, corresponding to the carbon-carbon triple bond stretch.
Si-C stretch: Strong bands are observed around 1250 cm⁻¹ and 840 cm⁻¹, which are indicative of the Si-(CH₃)₃ group. researchgate.net
C-H stretches: Bands corresponding to the stretching vibrations of the methyl and methylene C-H bonds are observed in the 2900-3000 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |
| Terminal Alkyne | ≡C-H stretch | ~3310 |
| Alkyne | C≡C stretch | ~2175 |
| Trimethylsilyl | Si-C stretch | ~1250, ~840 |
| Alkane | C-H stretch | ~2960 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Molecular Weight Determination
In mass spectrometry, this compound is ionized, and the resulting molecular ion (M⁺) is detected. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (C₆H₁₂Si), the expected molecular weight is approximately 112.24 g/mol . sigmaaldrich.comscbt.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound by distinguishing it from other compounds with the same nominal mass. rsc.org For this compound, HRMS would confirm the formula C₆H₁₂Si, providing definitive evidence of its composition. The fragmentation pattern observed in the mass spectrum can also offer further structural confirmation. Common fragments often include the loss of a methyl group ([M-15]⁺) and the stable trimethylsilyl cation ([Si(CH₃)₃]⁺ at m/z 73).
Fragment Analysis for Structural Elucidation
Mass spectrometry is a pivotal technique for the structural elucidation of this compound. In this method, the molecule is ionized, typically by electron ionization (EI), which leads to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, offering valuable insights into the compound's structure.
The mass spectrum of this compound is characterized by a series of peaks, each corresponding to a specific fragment ion with a particular mass-to-charge ratio (m/z). The molecular ion peak for this compound (C₆H₁₂Si) is expected at an m/z of 112, corresponding to its molecular weight.
The fragmentation of the molecular ion occurs at weaker bonds, leading to the formation of stable carbocations and other radical species. A key fragmentation pathway for organosilanes involves the cleavage of the silicon-carbon bond. For this compound, a prominent peak is observed at m/z 97, which corresponds to the loss of a methyl group ([M-CH₃]⁺). This is a common fragmentation pattern for trimethylsilyl compounds.
Another significant fragmentation involves the loss of the propargyl group, resulting in a strong signal at m/z 73, which represents the trimethylsilyl cation ([Si(CH₃)₃]⁺). This peak is often the base peak in the mass spectra of trimethylsilyl compounds due to its high stability. Further fragmentation of the trimethylsilyl cation can lead to ions at m/z 59 ([Si(CH₃)₂H]⁺) and m/z 45 ([SiH(CH₃)₂]⁺).
The propargyl moiety itself can also be detected as a fragment ion at m/z 39 ([C₃H₃]⁺). The analysis of these characteristic fragment ions allows for the unambiguous identification and structural confirmation of this compound.
| m/z | Proposed Fragment Structure | Interpretation |
|---|---|---|
| 112 | [C₆H₁₂Si]⁺ | Molecular Ion (M⁺) |
| 97 | [(CH₃)₂SiCH₂C≡CH]⁺ | Loss of a methyl group ([M-CH₃]⁺) |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation (often the base peak) |
| 59 | [Si(CH₃)₂H]⁺ | Fragment from the trimethylsilyl group |
| 45 | [SiH(CH₃)₂]⁺ | Fragment from the trimethylsilyl group |
| 39 | [C₃H₃]⁺ | Propargyl cation |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are indispensable in the analysis of this compound, providing crucial information on its purity and, in the case of its chiral derivatives, the enantiomeric excess.
Gas Chromatography (GC) for Purity Assessment
Gas chromatography (GC) is a powerful and widely used technique for assessing the purity of volatile compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase.
For the analysis of this compound, a capillary column with a non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1 or HP-5ms), is typically employed. These columns separate compounds primarily based on their boiling points. The use of a flame ionization detector (FID) is common for quantitative analysis due to its high sensitivity towards organic compounds.
A typical GC analysis would involve dissolving a sample of this compound in a suitable volatile solvent, such as hexane (B92381) or dichloromethane, and injecting a small volume into the GC system. The temperature of the column is programmed to increase over time to ensure efficient separation of the target compound from any impurities. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a standard. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
| Parameter | Typical Condition |
|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Stationary Phase | 5% Phenyl Polysiloxane (or similar non-polar phase) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temp. 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-performance liquid chromatography (HPLC) is the premier technique for the separation of enantiomers and the determination of enantiomeric excess. While this compound itself is not chiral, this section will discuss the application of chiral HPLC to closely related chiral propargyl silane (B1218182) derivatives, as the principles are directly transferable. The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
For the chiral separation of propargyl silane derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, have proven to be highly effective. Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are widely used.
The choice of the mobile phase is critical for achieving good separation. Typically, a mixture of a non-polar alkane (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol (B130326) or ethanol) is used. The ratio of these solvents is optimized to achieve a balance between resolution and analysis time. The detection is usually performed using a UV detector, as many organic molecules absorb ultraviolet light.
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
| Parameter | Typical Condition for Chiral Propargyl Silane Derivatives |
|---|---|
| Column | Chiral Stationary Phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
Applications of Trimethyl Propargyl Silane in Polymer Chemistry and Materials Science
Synthesis of End-Functionalized Polymers via "Click" Chemistry
The terminal alkyne group of trimethyl(propargyl)silane is readily amenable to "click" chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the precise introduction of a wide range of functionalities at the chain ends of polymers, leading to the formation of well-defined macromolecular architectures. researchgate.netepo.org
Anionic Polymerization with Propargylsilane as a Terminator
Living anionic polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. The living nature of the propagating chain ends allows for their quantitative termination with a variety of electrophilic reagents. While specific research detailing the direct use of this compound as a terminating agent in anionic polymerization is not extensively documented in readily available literature, the principles of anionic polymerization suggest its potential in this role.
In theory, the living anionic polymer chain end, which is nucleophilic, could react with the electrophilic silicon atom of this compound, or an activated derivative, to introduce a terminal propargyl group. This would result in a polymer chain end-capped with a reactive alkyne functionality, ready for subsequent modification via "click" chemistry. A patent has described the use of silanes in a general sense as terminating agents for anionic polymerization. google.com
Integration into Polymer Backbones for Functionalization
Beyond end-functionalization, this compound can be strategically incorporated into the backbone of polymers to introduce pendant alkyne functionalities. These pendant groups serve as reactive handles for post-polymerization modification, allowing for the tailoring of polymer properties.
One approach involves the synthesis of monomers containing the this compound moiety. These monomers can then be copolymerized with other monomers to create polymers with alkyne groups distributed along the polymer chain. These alkyne-functionalized polymers can subsequently be modified using "click" chemistry to attach a variety of molecules, such as biomolecules, fluorescent dyes, or other polymers, leading to materials with advanced functions. Research has demonstrated the synthesis of alkyne-functional cyclic polymers utilizing thiol-ene reactions, showcasing a method for creating such functionalized backbones. researchgate.netdntb.gov.ua
Organosilicon Polymers and Hybrid Materials
The silicon-containing nature of this compound makes it a valuable precursor for the synthesis of organosilicon polymers and hybrid organic-inorganic materials. These materials often exhibit unique properties, such as high thermal stability, low surface energy, and biocompatibility.
Precursors for Cross-Linked Silicone Polymers
Silicone elastomers are widely used materials known for their flexibility, durability, and resistance to extreme temperatures. The cross-linking of silicone polymer chains is crucial for achieving these desirable mechanical properties. This compound, with its reactive alkyne group, can participate in cross-linking reactions.
One common method for cross-linking silicones is through hydrosilylation, which involves the addition of a silicon-hydride (Si-H) bond across a double or triple bond, typically catalyzed by a platinum complex. nih.gov The alkyne group of this compound can undergo hydrosilylation with polymers containing Si-H groups, leading to the formation of a stable cross-linked network. The density of these cross-links can be controlled by the concentration of the propargylsilane, allowing for the tuning of the final elastomer's mechanical properties. organic-chemistry.org The use of click ligation between azido- and alkynyl-modified silicones has also been explored for cross-linking and functionalizing silicone elastomers. chemrxiv.org
Formation of Organofunctional Silicon Monomers
This compound can serve as a starting material for the synthesis of more complex organofunctional silicon monomers. These monomers can then be used to create a variety of organosilicon polymers with tailored functionalities.
For example, the alkyne group of this compound can be transformed into other functional groups through various organic reactions. Hydrosilylation of the alkyne can lead to the formation of vinylsilanes, which are valuable monomers in their own right. organic-chemistry.org Research has shown that platinum-catalyzed hydrosilylation of propargylic alcohols can selectively produce E-vinyl silanes. rsc.org Furthermore, the development of glycidyl (B131873) silanes has enabled highly regioselective hydrosilylation of internal propargyl alcohols. chemrxiv.org The synthesis of a range of propargyl silanes from terminal alkynes has been achieved through a migratory Sonogashira reaction, highlighting the versatility of these compounds as building blocks. nih.gov
Surface Modification and Interfacial Interactions
The ability of silanes to form robust covalent bonds with hydroxyl-rich surfaces, such as glass, silica (B1680970), and metal oxides, makes them excellent agents for surface modification. This compound can be used to introduce alkyne functionalities onto these surfaces, which can then be used to anchor other molecules via "click" chemistry.
This surface functionalization is critical for improving the interfacial adhesion between inorganic fillers and organic polymer matrices in composite materials. mdpi.com By treating the surface of reinforcing fillers, such as glass fibers or silica nanoparticles, with this compound, a stronger interface can be created, leading to enhanced mechanical properties of the composite material. researchgate.netresearchgate.net The alkyne groups on the filler surface can react with an azide-functionalized polymer matrix, forming a covalent link across the interface. Studies have demonstrated the successful grafting of silanes onto silica nanoparticles and the subsequent improvement in the properties of polymer composites. ntu.edu.twnih.gov The modification of glass fibers with silane (B1218182) coupling agents has been shown to enhance the interfacial adhesion in fiber-reinforced composites. mdpi.comkisti.re.krresearchgate.net
Below is a table summarizing the applications of this compound in Polymer Chemistry and Materials Science:
| Application Area | Specific Use | Key Research Findings |
| End-Functionalized Polymers | Terminator in Anionic Polymerization | General concept of using silanes as terminators exists, but specific data for this compound is limited. google.com |
| Integration into Polymer Backbones | Can be incorporated as a monomer to create pendant alkyne groups for post-polymerization modification. researchgate.netdntb.gov.ua | |
| Organosilicon Polymers | Precursor for Cross-Linked Silicones | Participates in hydrosilylation and click chemistry reactions to form cross-linked silicone elastomers. nih.govorganic-chemistry.orgchemrxiv.org |
| Formation of Organofunctional Monomers | Can be converted to other functional monomers like vinylsilanes through reactions such as hydrosilylation. organic-chemistry.orgrsc.orgnih.gov | |
| Surface Modification | Surface Functionalization | Covalently bonds to hydroxyl-rich surfaces to introduce alkyne functionality. ntu.edu.twnih.gov |
| Improving Interfacial Adhesion | Enhances the bond between inorganic fillers and polymer matrices in composites, leading to improved mechanical properties. researchgate.netmdpi.comresearchgate.netmdpi.comkisti.re.krresearchgate.net |
Silane Coupling Agents in Nanocomposites
In the field of nanocomposites, silane coupling agents are crucial for bridging the interface between inorganic filler materials (like silica or metal oxides) and the organic polymer matrix. This bridging enhances dispersion and strengthens the composite material. While traditional silanes use hydrolyzable groups (e.g., methoxy, ethoxy) to bond to inorganic surfaces, this compound offers a sophisticated alternative through "click chemistry." ccl.netdakenchem.com
The terminal alkyne on this compound is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. drexel.edusavvysciencepublisher.com This reaction allows for the covalent grafting of the molecule onto polymer backbones or nanoparticle surfaces that have been pre-functionalized with azide (B81097) groups. science.govnih.govresearchgate.net This method creates an exceptionally stable, covalently bonded interface, which is often more robust than the linkages formed by conventional silanes.
Key research findings indicate:
Surface Modification: Nanoparticles functionalized with azide groups can be coated with a layer of this compound. The trimethylsilyl (B98337) group provides a hydrophobic and sterically bulky interface, which can prevent nanoparticle agglomeration and improve compatibility with a nonpolar polymer matrix.
| Coupling Agent Type | Reactive Group for Surface Bonding | Chemical Reaction | Bond Type with Inorganic Surface | Key Advantages |
|---|---|---|---|---|
| Traditional Alkoxysilane (e.g., APTES) | Trialkoxysilyl group (-Si(OR)₃) | Hydrolysis and Condensation | Covalent (Si-O-Si) | Well-established, effective on hydroxylated surfaces. |
| This compound | Terminal Alkyne (-C≡CH) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Covalent (via Triazole Linkage to Azide-Modified Surface) | Highly specific, high yield, mild reaction conditions, forms a stable triazole ring. savvysciencepublisher.com |
Enhancement of Adhesion and Durability in Advanced Materials
Adhesion between dissimilar materials is a critical factor determining the durability and performance of advanced composites, adhesives, and coatings. Silanes are widely used as adhesion promoters because they can form a durable chemical bridge at the interface. dakenchem.commanchester.ac.ukevonik.com this compound contributes to this field by enabling the synthesis of precisely structured polymers, such as block copolymers, which can act as powerful interfacial modifiers. rsc.orgmdpi.comharth-research-group.org
Through controlled polymerization techniques followed by click chemistry, block copolymers can be designed where one block has a high affinity for a specific substrate (e.g., a metal or ceramic) and the other block is designed to entangle with the bulk polymer matrix of an adhesive or coating.
Research highlights include:
Synthesis of Interfacial Modifiers: this compound can be used to terminate a polymer chain with an alkyne group. This alkyne-terminated polymer can then be "clicked" to another polymer block containing an azide group, forming a well-defined block copolymer. harth-research-group.org
| Interfacial Strategy | Mechanism | Resulting Improvement in Advanced Materials | Typical Application |
|---|---|---|---|
| No Adhesion Promoter | Weak van der Waals forces | Poor adhesion, interfacial failure under stress. | Low-performance composites. |
| Use of Block Copolymers Synthesized via "Click" Chemistry | Covalent bonding and chain entanglement at the interface. | Enhanced fracture toughness, improved lap shear strength, increased resistance to delamination. | High-performance adhesives, fiber-reinforced composites, multi-layer coatings. |
Role in Electronics and Coatings
In the electronics and coatings industries, materials are required to have a specific combination of properties, including thermal stability, dielectric performance, and surface characteristics. hengdasilane.com Organosilane-based polymers are of great interest for these applications. This compound serves as a valuable monomer or functionalizing agent for creating polymers with properties suitable for these demanding environments.
A notable example is the polymer Poly[1-(trimethylsilyl)-1-propyne] (PTMSP), which is synthesized from a structurally related monomer. PTMSP is known for its exceptionally high gas permeability, high thermal stability, and a high glass transition temperature, making it a subject of intense research for applications like gas separation membranes and specialized sensor technologies. researchgate.netmonash.eduias.ac.inyoutube.com While not a direct polymer of this compound, its properties illustrate the potential of polymers with a silicon-containing propylene (B89431) backbone.
Key research findings and applications include:
High-Performance Polymers: The polymerization of silyl-alkyne monomers can lead to polymers with rigid backbones and bulky side groups. This structure results in materials with high thermal stability (stable up to ~280-300°C) and high glass transition temperatures (>250°C). researchgate.netmdpi.com
Low Dielectric Constant Materials: The incorporation of bulky, nonpolar trimethylsilyl groups can lower a polymer's dielectric constant and moisture absorption, which is highly desirable for insulating layers in microelectronics. finechem-mirea.rubohrium.commdpi.comresearchgate.net
Hydrophobic Coatings: The trimethylsilyl group imparts a low surface energy and hydrophobicity. Polymers functionalized with this compound can be used to create water-repellent coatings that offer protection against moisture.
Gas Permeable Materials: Polymers like PTMSP have the highest gas permeability of any known polymer, a property attributed to their high free volume. researchgate.netmonash.eduresearchgate.net This makes them suitable for creating membranes for gas separation or sensors that require rapid gas diffusion.
| Property | Reported Value | Significance in Electronics & Coatings |
|---|---|---|
| Glass Transition Temperature (Tg) | > 250 °C researchgate.net | Ensures dimensional stability at high operating temperatures in electronic devices. |
| Thermal Stability (in air) | Decomposition starts > 278 °C mdpi.com | Allows for use in high-temperature manufacturing processes and applications. |
| Oxygen Permeability Coefficient (Pₒ₂) | ~6000 Barrer researchgate.net | Potential for use in gas sensors, specialty packaging, or breathable membranes. |
| Solubility | Good solubility in common solvents (toluene, chloroform) researchgate.net | Facilitates processing and application as thin films or coatings via solution casting. |
Emerging Research Areas and Future Directions for Trimethyl Propargyl Silane
Development of Novel Catalytic Systems for Enhanced Selectivity
A significant area of ongoing research is the development of advanced catalytic systems to control the selectivity of reactions involving propargylsilanes. The ability to achieve high levels of regioselectivity and enantioselectivity is crucial for the synthesis of complex, stereodefined molecules.
Recent breakthroughs include the use of a phosphoramidite-ligated iridium catalyst for the highly enantioselective intermolecular C-H bond silylation of alkynes. researchgate.netnih.gov This system allows for the controlled formation of either propargylsilanes or their regioisomeric allenylsilane counterparts with excellent stereocontrol. nih.gov Mechanistic studies and DFT calculations suggest the formation of an η³-propargyl/allenyl Iridium intermediate, where the subsequent attack by the silylating reagent is the enantiose ning step. nih.govnih.gov
Dirhodium(II) complexes featuring chiral spiro phosphate (B84403) ligands have also emerged as powerful catalysts. organic-chemistry.org These systems catalyze the asymmetric insertion of alkynyl carbenes into the Si-H bonds of silanes, affording chiral propargylsilanes with outstanding enantioselectivity. organic-chemistry.org Furthermore, copper-catalyzed systems have demonstrated high efficiency in the deconjugative 1,4-addition of silicon nucleophiles to enyne-type acceptors, yielding α-chiral propargylic silanes with excellent enantiomeric excesses. organic-chemistry.org
Table 1: Novel Catalytic Systems for Propargylsilane Synthesis
| Catalyst System | Reaction Type | Key Advantage |
|---|---|---|
| Phosphoramidite-Ligated Iridium | Intermolecular C-H Silylation | High enantioselectivity and regiodivergence (propargyl vs. allenyl) researchgate.netnih.gov |
| Chiral Spiro Phosphate Dirhodium(II) | Asymmetric Carbene Insertion into Si-H | Excellent enantioselectivity for chiral propargylsilanes organic-chemistry.org |
| Copper-Catalyst with Chiral Ligand | Deconjugative 1,4-Addition of Silicon | High 1,4-selectivity and enantiomeric excess for α-chiral propargylsilanes organic-chemistry.org |
| Palladium with DavePhos Ligand | Migratory Sonogashira Reaction | Mild conditions, improved functional group tolerance nih.gov |
These advancements highlight a trend towards catalyst-controlled transformations that provide precise control over molecular architecture, opening new avenues for asymmetric synthesis.
Exploration of Sustainable and Green Synthetic Routes
In line with the principles of green chemistry, researchers are actively seeking more sustainable methods for the synthesis of propargylsilanes. Traditional methods often require strong bases and highly electrophilic reagents. nih.gov
A notable development is the migratory Sonogashira reaction, which enables the synthesis of propargylsilanes from terminal alkynes under mild conditions. nih.govrsc.org This approach utilizes a bromonaphthyl-substituted silane (B1218182) as a silylmethyl electrophile surrogate, which undergoes an aryl-to-alkyl palladium migration before reacting with the alkyne. rsc.org This strategy avoids the need for strong bases and tolerates a wider range of nucleophilic functional groups, representing a more environmentally benign pathway. nih.gov Future research will likely focus on further refining such catalytic processes, exploring solvent-free conditions, and utilizing earth-abundant metal catalysts to enhance the sustainability profile of propargylsilane synthesis.
Applications in Drug Discovery and Agrochemical Development
The structural motifs accessible through trimethyl(propargyl)silane chemistry are of significant interest in the life sciences. Chiral compounds containing silicon, particularly enantioenriched propargylsilanes, are recognized as versatile intermediates for drug and agrochemical discovery efforts. nih.gov
Alkynes that possess a stereocenter at the propargylic position are integral components of numerous biologically active molecules. nih.gov Enantioenriched propargylsilanes serve as crucial building blocks for creating these stereocenters with high fidelity. nih.gov The ability to catalytically and selectively introduce a silyl (B83357) group via C-H functionalization on a range of substrates, including those derived from pharmaceuticals like fenofibric acid, underscores the utility of this approach in medicinal chemistry. nih.gov These propargylsilanes can be further transformed stereospecifically into a variety of other functionalized products, making them powerful intermediates in the synthesis of complex bioactive targets. nih.gov
The reactivity of the propargylsilane moiety makes it a valuable tool for the construction of complex molecular frameworks, including bi- and spirocyclic systems, which are privileged scaffolds in drug discovery. The triple bond can participate in various cyclization reactions, while the trimethylsilyl (B98337) group can modulate reactivity and stereochemical outcomes. For instance, propargylsilanes can react with electrophiles like glucal in the presence of a Lewis acid to form allenes, which are precursors for further transformations. nih.gov The development of new synthetic methodologies that leverage the unique reactivity of this compound to efficiently construct diverse and complex cyclic systems is an active area of research with direct implications for generating novel chemical entities for drug and agrochemical screening.
Integration with Advanced Materials Science Technologies
The unique properties of this compound, particularly its terminal alkyne group, make it a valuable reagent for integration with advanced materials. sigmaaldrich.com The ability to manipulate materials at the nanoscale has unlocked new functionalities and improved performance in numerous domains. omicsonline.org
A key application of this compound in materials science is the functionalization of surfaces, particularly those of nanomaterials. The terminal alkyne is perfectly suited for "click" chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.comsigmaaldrich.com This highly efficient and specific reaction allows for the covalent attachment of this compound or its derivatives to azide-modified surfaces.
This surface modification strategy can be used to precisely tailor the properties of nanomaterials. For example, attaching the silyl group can alter the hydrophobicity, solubility, and interfacial interactions of nanoparticles, nanotubes, or graphene-based materials. omicsonline.org This control over surface chemistry is critical for applications ranging from creating advanced polymer composites to developing new platforms for biomedical imaging and targeted drug delivery. The synthesis of diverse end-functionalized polymers via "click" reactions with this compound demonstrates its potential in creating materials with tailored characteristics. sigmaaldrich.comsigmaaldrich.com
Advanced Functional Coatings and Composites
The functionalization of surfaces and the enhancement of composite material properties represent significant areas of ongoing research. This compound, with its reactive propargyl group, is at the forefront of developing next-generation coatings and composites through robust chemical modifications, most notably via "click chemistry."
The terminal alkyne group in this compound serves as a highly efficient handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the covalent attachment of this compound to polymer backbones and surfaces that have been pre-functionalized with azide (B81097) groups. This methodology is instrumental in creating well-defined, high-density surface modifications.
Key Research Findings:
Surface Modification: Research has demonstrated that silicon substrates can be functionalized with monolayers presenting terminal alkynyl groups, derived from compounds like this compound. These surfaces are then ready for biofunctionalization via CuAAC. This technique has been used to attach molecules like oligo(ethylene glycol) (OEG) to create surfaces that resist non-specific protein adsorption, a critical requirement for biomedical devices and biosensors. acs.org
Polymer Functionalization: The "grafting-to" approach using CuAAC has been employed to synthesize graft copolymers. A polymer backbone can be functionalized with alkyne groups, to which azide-terminated polymer chains are then "clicked." This allows for the creation of complex polymer architectures with tailored properties for advanced coatings. acs.org
Composite Materials: Silane coupling agents are known to enhance the adhesion between inorganic fillers and organic polymer matrices in composite materials. While research on this compound in this specific context is emerging, the principle of using functional silanes to improve the mechanical and thermal properties of composites is well-established. For instance, 3-(trimethoxysilyl)propyl methacrylate (B99206) has been shown to improve the properties of alumina/silicone rubber composites. mdpi.com The reactive alkyne group of this compound offers a versatile platform for further functionalization within the composite material.
The versatility of the alkyne group allows for a modular approach to designing functional surfaces and composites. By choosing different azide-containing molecules, a wide array of functionalities can be introduced, leading to materials with tailored wettability, biocompatibility, or electronic properties.
| Application Area | Role of this compound | Key Enabling Chemistry | Potential Benefits |
| Biomedical Coatings | Surface functionalization with alkyne groups | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Reduced protein adsorption, enhanced biocompatibility |
| Advanced Polymers | Building block for graft copolymers | Click Chemistry | Tailored polymer architecture and properties |
| Composite Materials | Adhesion promoter and functionalization site | Silanization, Click Chemistry | Improved filler-matrix adhesion, tunable composite properties |
Theoretical and Computational Advancements in Predicting Reactivity and Properties
As experimental work with this compound progresses, theoretical and computational studies are becoming increasingly vital for understanding and predicting its reactivity and properties. Density Functional Theory (DFT) calculations, in particular, have provided significant insights into the reaction mechanisms involving propargyl silanes.
A notable area of investigation has been the enantioselective synthesis of propargyl and allenylsilanes. Computational studies have been instrumental in elucidating the complex reaction pathways and the factors that govern stereoselectivity.
Detailed Research Findings:
Mechanistic Elucidation: DFT calculations have been employed to investigate the mechanism of iridium-catalyzed C-H silylation for the synthesis of enantioenriched propargylsilanes. These studies have suggested that the reaction proceeds through an η³-propargyl/allenyl iridium intermediate. The subsequent outer-sphere attack by a silylating agent is identified as the enantioselective-determining step. nih.gov
Predicting Reaction Outcomes: These computational models can help in the rational design of catalysts and reaction conditions to favor the formation of a desired product, be it the propargylsilane or the isomeric allenylsilane. By understanding the energy barriers of different pathways, researchers can optimize for higher yields and enantioselectivity. nih.gov
The synergy between computational and experimental chemistry is crucial for accelerating the development of new synthetic methodologies and for designing novel materials based on this compound.
| Computational Method | Focus of Study | Key Insights |
| Density Functional Theory (DFT) | Enantioselective synthesis of propargylsilanes | Elucidation of the reaction mechanism involving an η³-propargyl/allenyl iridium intermediate. Identification of the enantiodetermining step. |
Interdisciplinary Research at the Interface of Organosilicon Chemistry and Other Fields
The unique properties of organosilicon compounds, including their thermal stability and biocompatibility, make them highly valuable in a variety of scientific disciplines. researchgate.net this compound, with its reactive alkyne functionality, is proving to be a versatile tool at the interface of organosilicon chemistry, materials science, and biology.
The ability to easily functionalize this compound via click chemistry has made it a valuable building block in the development of bioactive surfaces and drug delivery systems. nih.govnih.gov
Key Research Areas:
Bioconjugation and Biomaterials: The functionalization of surfaces with this compound allows for the subsequent attachment of biomolecules, such as peptides, carbohydrates, and DNA, through CuAAC. This has significant implications for the development of biosensors, microarrays, and materials that can interact with biological systems in a specific and controlled manner. acs.org For example, silicon surfaces functionalized with mannose via this method have been shown to specifically capture Escherichia coli. acs.org
Medicinal Chemistry: While research is still in its early stages, the incorporation of silicon into drug molecules can alter their metabolic stability and pharmacokinetic properties. The propargyl group in this compound provides a reactive site for the synthesis of more complex silicon-containing molecules that could be explored for their therapeutic potential. nih.gov
Materials Science: The ability to form stable covalent bonds to inorganic substrates like glass and silicon makes organosilanes ideal for modifying material properties. wikipedia.org The interdisciplinary nature of this research is evident in the development of preceramic organosilicon polymers for biomedical applications, such as bone tissue regeneration and medical implants. researchgate.net
The ongoing research into this compound and related compounds highlights the immense potential of organosilicon chemistry to address challenges and create new opportunities in a wide range of scientific and technological fields.
Q & A
Q. What are the primary synthetic routes for preparing Trimethyl(propargyl)silane, and how is its purity validated?
this compound (TMSP) is commonly synthesized via nucleophilic substitution reactions. For example, it acts as a nucleophile in ring expansion reactions of cyclopropanated carbohydrates. A typical procedure involves reacting cyclopropane derivatives with TMSP in acetonitrile at 0°C for 4 hours, yielding expanded oxepine structures (e.g., 69% yield with epimeric mixtures) . Validation Methods :
- GC Analysis : Used to determine epimeric ratios (e.g., 2.5:1 α/β ratio).
- NMR Spectroscopy : Assigns stereochemistry via NOE correlations (e.g., H-1 to H-2α/H-6 interactions for β-epimer identification) .
- Chromatography : Flash chromatography on silica gel separates epimers .
Q. What analytical techniques are critical for characterizing this compound and its reaction products?
Key methods include:
- H and C NMR : Assigns structural features (e.g., δ 0.22 ppm for trimethylsilyl protons in related silanes) .
- GC-MS : Monitors reaction progress and quantifies yields.
- NOE Experiments : Resolves stereochemical ambiguities in products .
Advanced Research Questions
Q. How does this compound participate in nucleophilic ring expansion reactions?
TMSP acts as a nucleophile in ring expansions by attacking electrophilic carbocations generated from cyclopropane derivatives. For instance, in carbohydrate chemistry, TMSP reacts with ionized cyclopropane intermediates to form seven-membered oxepine rings. The reaction efficiency depends on the electrophilicity of the intermediate and solvent polarity (e.g., MeCN enhances ion pair stability) . Key Parameters :
- Temperature (0°C optimal for controlled reactivity).
- Solvent choice (polar aprotic solvents favor ionization).
Q. How can reaction conditions be optimized for one-pot syntheses involving this compound?
TMSP is used in tandem with propargyl carboxylates and catalysts like TMSOTf to generate propargyl cations in situ. Optimization strategies include:
- Catalyst Loading : TMSOTf (10–20 mol%) promotes efficient ionization of propargyl acetates .
- Substrate Scope : Aryl/alkyl-substituted propargyl carboxylates show varying reactivity (20 examples, yields up to 99%) .
- Cyclization : Post-reaction treatment with TMSOTf converts β-alkynyl ketones to trisubstituted furans (61% yield) .
Q. How do researchers address contradictions in reported yields or stereochemical outcomes?
Discrepancies often arise from:
- Epimerization : Dynamic equilibria in intermediates may lead to variable α/β ratios. Mitigation via low-temperature quenching .
- Catalyst Deactivation : Trace moisture or impurities reduce TMSOTf efficacy. Rigorous drying of solvents/reagents is critical . Resolution Tactics :
- Triangulate data using multiple analytical methods (e.g., NMR, GC, HPLC).
- Reproduce conditions with controlled atmosphere (e.g., inert gas).
Q. What role does this compound play in heterocycle synthesis?
TMSP enables access to furans, pyrroles, and other heterocycles via alkyne-based cyclizations. For example, β-alkynyl ketones derived from TMSP undergo TMSOTf-mediated cyclization to form furans, leveraging the silane’s electron-withdrawing effect to stabilize transition states .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
